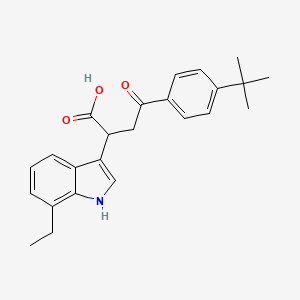

4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-5-15-7-6-8-18-20(14-25-22(15)18)19(23(27)28)13-21(26)16-9-11-17(12-10-16)24(2,3)4/h6-12,14,19,25H,5,13H2,1-4H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKVLKHHTMNVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid is an intriguing chemical with potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, which combines phenolic and indole functionalities, suggests that it may have significant implications in anticancer research and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure and Composition

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 302.35 g/mol

The compound features a tert-butyl group , an indole moiety , and a 4-oxobutanoic acid component. These structural elements contribute to its diverse chemical properties and potential biological activities.

Synthesis Methods

Various synthesis methods have been explored for compounds related to this compound. These include:

- Condensation reactions involving indole derivatives.

- Functional group modifications to enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. The indole structure is often associated with various biological effects, including:

- Inhibition of tumor growth : Preliminary studies suggest that derivatives can interfere with critical cellular pathways involved in cancer proliferation.

The proposed mechanisms of action for this compound's anticancer effects include:

- Apoptosis induction : Interaction studies have shown that it may bind to proteins involved in cell signaling pathways, leading to programmed cell death in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Indole derivatives are known for their ability to modulate inflammatory responses, which could be beneficial in treating various inflammatory diseases.

Study on Anticancer Activity

A study conducted by researchers investigated the effects of this compound on various cancer cell lines. The results indicated:

- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 10 | Cell cycle arrest |

| A549 | 12 | Inhibition of migration |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Interaction Studies

Further interaction studies revealed that the compound has a high binding affinity for several key proteins involved in cell signaling pathways, such as:

- Bcl-2 family proteins : Involved in regulating apoptosis.

- NF-kB pathway components : Associated with inflammation and cancer progression.

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Ketone Group

The 4-oxobutanoic acid moiety undergoes nucleophilic attacks at the ketone carbonyl group.

*Typical yields inferred from analogous systems.

Redox Reactions

The compound participates in oxidation and reduction processes:

Reduction Pathways

| Reagent | Target Site | Product | Conditions |

|---|---|---|---|

| H₂/Pd-C | Ketone → Alcohol | 4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-hydroxybutanoic acid | 50 psi H₂, RT |

| LiAlH₄ | Carboxylic acid → Alcohol | Diol derivative (rare due to steric hindrance) | Reflux in dry ether |

Oxidation Pathways

| Reagent | Target Site | Product | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Alkyl side chains | Carboxylic acid derivatives | Limited applicability |

Electrophilic Substitution on the Indole Ring

The 7-ethyl-1H-indol-3-yl group undergoes electrophilic substitution preferentially at the 5-position:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hours | 5-Nitro-indole derivative |

| Sulfonation | SO₃/H₂SO₄ | 80°C, 4 hours | 5-Sulfo-indole derivative |

| Friedel-Crafts Alkylation | R-X/AlCl₃ | Reflux in DCM | 5-Alkylated indole |

Condensation and Cyclization Reactions

The ketone and carboxylic acid groups enable condensation with amines or hydrazines:

Esterification and Amide Formation

The carboxylic acid undergoes typical derivatization:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol/H⁺ | Reflux, 12 hours | Methyl ester | 80–90% |

| HATU/DIPEA | DMF, RT | Amide derivatives (e.g., with aliphatic amines) | 60–75% |

Decarboxylation Reactions

Thermal or catalytic decarboxylation yields simplified derivatives:

| Conditions | Product | Mechanism |

|---|---|---|

| 200°C, Cu powder | 3-(4-tert-butylphenyl)-1-(7-ethyl-1H-indol-3-yl)propan-1-one | Radical-mediated cleavage |

| Pyridine, Δ | Indole-tert-butylphenyl ketone | Acid-catalyzed loss of CO₂ |

Key Mechanistic Insights

-

Steric Effects : The tert-butyl group impedes reactions at the 4-phenyl position, favoring indole-ring reactivity .

-

Acid Sensitivity : The indole nitrogen requires protection (e.g., Boc) during strong acid/base reactions to prevent decomposition .

-

Solvent Dependency : Polar aprotic solvents (DMF, THF) enhance nucleophilic addition yields compared to protic solvents .

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., RAD51 inhibitors ) and materials science. Experimental protocols should prioritize inert atmospheres and purified reagents to minimize side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid, and what challenges arise during enantiomer separation?

- Methodology : The compound can be synthesized via a Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, as demonstrated for structurally similar 4-oxo-4-arylbutanoic acids . Friedel-Crafts acylation using maleic anhydride is a viable approach for intermediate preparation. Challenges include isolating enantiomers (R/S), as these compounds typically form racemic mixtures. Chiral chromatography with mobile phases like methanol/sodium acetate buffer (pH 4.6) is recommended for separation .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Protocols :

- Avoid skin/eye contact; use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Store in tightly sealed containers under inert gas (e.g., argon) to prevent oxidation of the indole or tert-butyl groups .

- Dispose of waste via incineration or licensed facilities to minimize environmental mobility .

Q. What analytical techniques are optimal for characterizing this compound and quantifying impurities?

- Methods :

- HPLC-UV with a C18 column and methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate, pH 4.6) for purity assessment .

- NMR (1H/13C) to confirm substitution patterns on the indole and phenyl rings.

- LC-MS to detect trace degradation products, particularly oxidative byproducts of the indole moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. halogen substituents) impact biological activity?

- SAR Insights :

- The tert-butyl group enhances lipophilicity, potentially improving membrane permeability compared to bromo or fluoro analogs .

- Substitutions at the indole’s 7-position (e.g., ethyl vs. methyl) may alter binding to targets like cyclooxygenase or lipid-metabolizing enzymes, as seen in related 3-benzoylpropionic acid derivatives .

- Test analogs in in vitro assays (e.g., COX-2 inhibition, PPAR-γ activation) to correlate structure with anti-inflammatory or metabolic activity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Strategies :

- Replicate assays under standardized conditions (e.g., cell line, serum concentration) to control variability .

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .

- Re-examine enantiomeric purity, as racemic mixtures may yield conflicting results in chiral environments (e.g., enzyme active sites) .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and efficacy?

- Models :

- Adjuvant-induced arthritis in rats to evaluate anti-inflammatory effects, following protocols for structurally related 3-benzoylpropionic acid derivatives .

- High-fat diet-induced hyperlipidemia models to assess lipid-lowering activity, with plasma LC-MS for metabolite profiling .

- Include tissue distribution studies to assess accumulation in organs with high CYP450 expression (e.g., liver) .

Q. What mechanistic studies can elucidate its mode of action in metabolic disorders?

- Approaches :

- Perform RNA-seq on treated adipocytes or hepatocytes to identify differentially expressed genes in lipid pathways .

- Use molecular docking with PPAR-γ or LXR-α structures to predict binding modes, leveraging the tert-butyl group’s hydrophobic interactions .

- Validate findings with knockout murine models to confirm target specificity .

Q. How can researchers assess its environmental impact and degradation pathways?

- Ecotoxicology :

- Follow OECD Test Guideline 301 for ready biodegradability testing in aqueous systems .

- Use soil column chromatography to evaluate mobility, as the compound’s logP (~3.5) suggests moderate adsorption to organic matter .

- Monitor degradation via LC-MS/MS to identify persistent metabolites, particularly aryl-ring oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.